molecular formula C8H14N4S B7636449 1-cycloheptyl-2H-tetrazole-5-thione

1-cycloheptyl-2H-tetrazole-5-thione

Cat. No.: B7636449
M. Wt: 198.29 g/mol
InChI Key: RYUHBXNDCNGGGW-UHFFFAOYSA-N
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Description

1-cycloheptyl-2H-tetrazole-5-thione is an organic compound with the molecular formula C8H14N4S. It consists of a cycloheptyl group attached to a tetrazole ring, which is further substituted with a thione group. This compound is part of the tetrazole family, known for their high nitrogen content and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cycloheptyl-2H-tetrazole-5-thione can be synthesized through several methods. One common approach involves the reaction of cycloheptylamine with triethyl orthoformate and sodium azide in the presence of a catalyst such as ytterbium triflate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring .

Another method involves the reaction of cycloheptyl isothiocyanate with sodium azide under mild conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-2H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

1-cycloheptyl-2H-tetrazole-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cycloheptyl-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tetrazole ring can also interact with various receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2H-tetrazole-5-thione
  • 1-(4-hydroxyphenyl)-2H-tetrazole-5-thione
  • 1,4-disubstituted tetrazole-5-thiones with piperazine moiety

Uniqueness

1-cycloheptyl-2H-tetrazole-5-thione is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cycloheptyl-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c13-8-9-10-11-12(8)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUHBXNDCNGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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